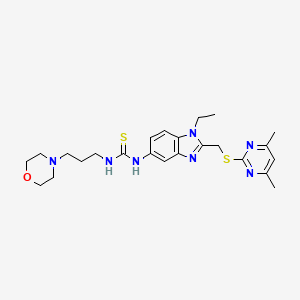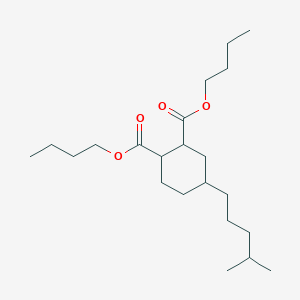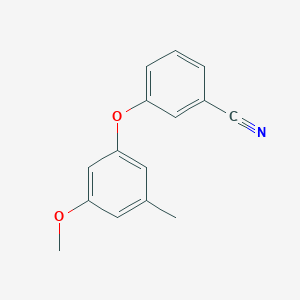![molecular formula C9H9I2NO3 B12637970 1,2-Diiodo-4-nitro-5-[(propan-2-yl)oxy]benzene CAS No. 920504-11-6](/img/structure/B12637970.png)
1,2-Diiodo-4-nitro-5-[(propan-2-yl)oxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diiodo-4-nitro-5-[(propan-2-yl)oxy]benzene is an organic compound with the molecular formula C₉H₉I₂NO₃ It is characterized by the presence of two iodine atoms, a nitro group, and an isopropoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diiodo-4-nitro-5-[(propan-2-yl)oxy]benzene typically involves electrophilic aromatic substitution reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments would be crucial to maintain efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Diiodo-4-nitro-5-[(propan-2-yl)oxy]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The isopropoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products with different substituents replacing the iodine atoms.
Reduction: 1,2-Diiodo-4-amino-5-[(propan-2-yl)oxy]benzene.
Oxidation: 1,2-Diiodo-4-nitro-5-(propan-2-one)benzene.
Wissenschaftliche Forschungsanwendungen
1,2-Diiodo-4-nitro-5-[(propan-2-yl)oxy]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-Diiodo-4-nitro-5-[(propan-2-yl)oxy]benzene depends on its specific application. In chemical reactions, it acts as a substrate undergoing various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The nitro group, for example, can participate in redox reactions, while the isopropoxy group can influence the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Diiodo-4-nitrobenzene: Lacks the isopropoxy group, making it less soluble and potentially less reactive in certain conditions.
1,2-Diiodo-4-amino-5-[(propan-2-yl)oxy]benzene: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.
Uniqueness
1,2-Diiodo-4-nitro-5-[(propan-2-yl)oxy]benzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both electron-withdrawing (nitro) and electron-donating (isopropoxy) groups allows for versatile chemical behavior, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
920504-11-6 |
|---|---|
Molekularformel |
C9H9I2NO3 |
Molekulargewicht |
432.98 g/mol |
IUPAC-Name |
1,2-diiodo-4-nitro-5-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H9I2NO3/c1-5(2)15-9-4-7(11)6(10)3-8(9)12(13)14/h3-5H,1-2H3 |
InChI-Schlüssel |
RMLJYWSHORCAGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC(=C(C=C1[N+](=O)[O-])I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Amino-2-(methylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B12637921.png)

![Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane](/img/structure/B12637936.png)
![1H-1-Benzazepine-1-acetic acid, 3-[(4-chlorophenyl)thio]-2,3,4,5-tetrahydro-2-oxo-](/img/structure/B12637941.png)
![3-Methylene-8-ethoxycarbonyl-8-aza-bicyclo[3.2.1]octane](/img/structure/B12637953.png)

![4-Hydroxy-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B12637962.png)
![[8-(4-Methoxyphenyl)-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl] trifluoromethanesulfonate](/img/structure/B12637966.png)
![5-[6-(3-Methoxyphenyl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B12637968.png)

![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-iodobenzamide](/img/structure/B12637988.png)
![(E)-1-[2-hydroxy-2,4-bis(4-methoxyphenyl)-6-phenylcyclohex-3-en-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B12637993.png)
